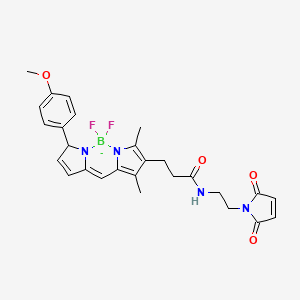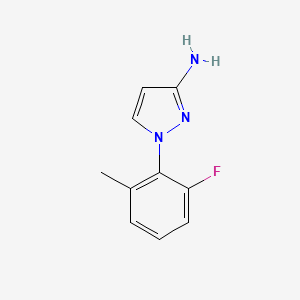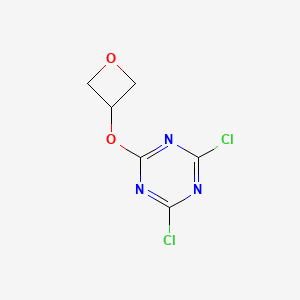
(S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole typically involves multiple steps:
Starting Material: The synthesis begins with an indole derivative.
Protection of Amine Group: The amine group is protected using a Boc protecting group.
Allylation: The protected indole undergoes allylation to introduce the allyloxycarbonyl group.
Final Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbonyl-containing compounds, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for (S)-1-Boc-3-(2-allyloxycarbonyl-2-amino-ethyl)-indole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Boc-3-(2-amino-ethyl)-indole: Lacks the allyloxycarbonyl group.
(S)-1-Boc-3-(2-allyloxycarbonyl-2-hydroxy-ethyl)-indole: Contains a hydroxy group instead of an amino group.
Propiedades
Fórmula molecular |
C19H24N2O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-amino-3-oxo-3-prop-2-enoxypropyl)indole-1-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-5-10-24-17(22)15(20)11-13-12-21(18(23)25-19(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11,20H2,2-4H3 |
Clave InChI |
FVSKAYVWNOSHGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OCC=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)


![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)
![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)



![(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride](/img/structure/B12281271.png)

